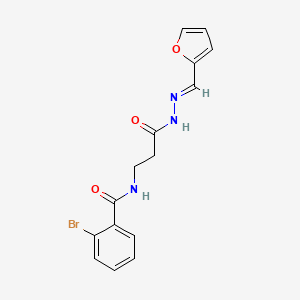

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was found to exist in a keto form .Chemical Reactions Analysis

The ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), reacts with Cu(II), Co(II), Ni(II), and Zn(II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .科学的研究の応用

- The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) , which is structurally related to the compound , has been studied for its metal complexes. These complexes form when the ligand reacts with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). The ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes are significant due to their stability and potential biological applications .

- Researchers have explored the cytotoxic activity of the isolated compounds derived from this ligand. In vitro studies using HePG-2 and HCT-116 cell lines revealed that the ligand itself exhibited greater potency than its metal complexes. Understanding the cytotoxic effects of these compounds is crucial for potential therapeutic applications .

- While specific studies on this compound are limited, related furan-based Schiff bases have demonstrated antibacterial and antifungal activities. The presence of azomethine nitrogen (C=N) in these compounds contributes to their binding affinity with metal ions, which may play a role in their biological effects .

- Furan Schiff base derivatives, including those with nitrogen and oxygen atoms as electron donors, have been investigated for their therapeutic potential against certain types of tumors. The furanyl-O and azomethine-N sites in these derivatives contribute to their enhanced biological activity .

- Although not directly related to the compound, furan derivatives play a significant role in the development of platform chemicals. Furfural and 5-hydroxymethylfurfural (HMF) are furan-based compounds obtained from biomass. These serve as starting materials for the synthesis of other valuable chemicals, including pharmaceuticals and polymers .

- In a separate study, researchers designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated for their antimicrobial activity against various bacterial strains. Although not directly related to the compound , this highlights the broader interest in furan-containing derivatives for biological applications .

Metal Complexes and Coordination Chemistry

Cytotoxic Activity

Antibacterial and Antifungal Properties

Heterocyclic Derivatives for Tumor Therapy

Furan Platform Chemicals

Thiadiazol Derivatives with Nitrofuran Moieties

作用機序

Target of action

The primary targets of similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, are often metal ions in biological systems . These compounds can interact with various biomolecules like proteins and amino acids .

Mode of action

These compounds often chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Pharmacokinetics

Similar compounds have been studied for their binding to human serum albumin, which can impact bioavailability .

Result of action

The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of similar compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .

特性

IUPAC Name |

2-bromo-N-[3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxopropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3/c16-13-6-2-1-5-12(13)15(21)17-8-7-14(20)19-18-10-11-4-3-9-22-11/h1-6,9-10H,7-8H2,(H,17,21)(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGCZUACYVYXRW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)NN=CC2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)